Cas no 518017-70-4 (N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide is a specialized organic compound featuring a pyrimidinone core linked to an acetamide moiety via a thioether bridge. Its structural complexity, incorporating both acetylphenyl and phenyl substituents, suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or enzyme modulators. The presence of a sulfanylacetamide group enhances reactivity, enabling selective functionalization or binding interactions. This compound may exhibit favorable pharmacokinetic properties due to its balanced hydrophilicity-lipophilicity profile. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and biochemical research. The compound's purity and stability under standard conditions ensure reliable performance in experimental applications.
N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide structure
518017-70-4 structure
商品名:N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
CAS番号:518017-70-4
MF:C20H17N3O3S
メガワット:379.432
CID:3084717
PubChem ID:135496922

N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

    • N-(4-Acetyl-phenyl)-2-(4-hydroxy-6-phenyl-pyrimidin-2-ylsulfanyl)-acetamide
    • N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
    • BRD-K13882334-001-01-6
    • F2716-0192
    • AKOS004104162
    • 518017-70-4
    • CBKinase1_011959
    • STK328745
    • N~1~-(4-ACETYLPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
    • CBKinase1_024359
    • SR-01000300801
    • N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
    • N-(4-acetylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
    • AKOS003058759
    • SR-01000300801-1
    • N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
    • インチ: InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-16(10-8-14)21-19(26)12-27-20-22-17(11-18(25)23-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)(H,22,23,25)
    • InChIKey: RTXLZJJTRKWERS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 379.09906259Da
  • どういたいしつりょう: 379.09906259Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 113Ų

N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2716-0192-5mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2716-0192-2μmol
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2716-0192-1mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2716-0192-20mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2716-0192-3mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2716-0192-30mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2716-0192-10μmol
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2716-0192-40mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2716-0192-50mg
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2716-0192-20μmol
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
518017-70-4 90%+
20μl
$79.0 2023-05-16

N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 関連文献

N-(4-acetylphenyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamideに関する追加情報

N-(4-Acetylphenyl)-2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide: A Comprehensive Overview

The compound N-(4-Acetylphenyl)-2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide (CAS No. 518017-70-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug development. Recent studies have highlighted its role in inhibiting specific enzymes and its potential as a lead compound for developing novel therapeutic agents.

Chemical Structure and Synthesis

The molecular structure of N-(4-Acetylphenyl)-2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide is characterized by a complex arrangement of functional groups, including an acetyl group, a phenyl group, and a sulfanylacetamide moiety. The presence of these groups contributes to its unique reactivity and bioavailability. Researchers have employed various synthetic strategies to optimize the production of this compound, including multi-step organic synthesis and microwave-assisted reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for further studies.

Biological Activity and Applications

Recent research has demonstrated that N-(4-Acetylphenyl)-2-(6-Oxo-4-PHENYL... exhibits potent inhibitory activity against several key enzymes involved in metabolic pathways. For instance, studies published in *Journal of Medicinal Chemistry* have shown its ability to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate cytokine production in inflammatory conditions.

Structural Modifications and Optimization

To enhance the pharmacokinetic properties of N-(4-Acetylphenyl)-2-(6-Oxo..., researchers have explored various structural modifications. These include the introduction of electron-withdrawing groups to improve solubility and the addition of bulky substituents to optimize bioavailability. Computational modeling techniques, such as molecular docking and QSAR analysis, have been instrumental in guiding these modifications. Recent advancements in medicinal chemistry have enabled the creation of analogs with improved potency and selectivity.

Safety and Toxicological Profile

Understanding the safety profile of N-(4-Acetylphenyl)-... is crucial for its potential therapeutic applications. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on vital organs such as the liver and kidneys. However, further long-term toxicity studies are required to fully assess its safety profile for human use.

Future Directions and Research Opportunities

The future of N-(4-Acetylphenyl)-... lies in its potential to serve as a lead compound for developing innovative drugs targeting various diseases. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models of cancer, inflammation, and neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials.

In conclusion, N-(4-Acetylphenyl)-... (CAS No. 518017–70–4) represents a promising candidate in the realm of drug discovery. Its unique chemical structure, coupled with recent advances in synthetic chemistry and biological evaluation, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound has the potential to make significant contributions to the field of medicinal chemistry.

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